Methyl tert-butyl(3-methylpyridin-2-yl)carbamate Methyl tert-butyl(3-methylpyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1260403-56-2
VCID: VC8224587
InChI: InChI=1S/C12H18N2O2/c1-9-7-6-8-13-10(9)14(11(15)16-5)12(2,3)4/h6-8H,1-5H3
SMILES: CC1=C(N=CC=C1)N(C(=O)OC)C(C)(C)C
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate

CAS No.: 1260403-56-2

Cat. No.: VC8224587

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate - 1260403-56-2

Specification

CAS No. 1260403-56-2
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name methyl N-tert-butyl-N-(3-methylpyridin-2-yl)carbamate
Standard InChI InChI=1S/C12H18N2O2/c1-9-7-6-8-13-10(9)14(11(15)16-5)12(2,3)4/h6-8H,1-5H3
Standard InChI Key OVSKXCDYALJRRZ-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)N(C(=O)OC)C(C)(C)C
Canonical SMILES CC1=C(N=CC=C1)N(C(=O)OC)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate is characterized by a pyridine core modified with functional groups that enhance its suitability for synthetic applications. The compound’s IUPAC name, tert-butyl N-methyl-N-(3-methylpyridin-2-yl)carbamate, reflects its substitution pattern:

  • A 3-methylpyridin-2-yl group provides aromaticity and potential sites for electrophilic substitution.

  • A tert-butyl carbamate group (Boc\text{Boc}) introduces steric bulk, which protects the amine functionality during synthetic processes.

The structural formula is represented by the SMILES string CC1=C(N=CC=C1)N(C)C(=O)OC(C)(C)C, and its InChIKey, BPUKNLSIBNNSDN-UHFFFAOYSA-N, ensures unambiguous identification in chemical databases.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1187385-60-9
Molecular FormulaC12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight222.28 g/mol
IUPAC Nametert-butyl N-methyl-N-(3-methylpyridin-2-yl)carbamate
SMILESCC1=C(N=CC=C1)N(C)C(=O)OC(C)(C)C
InChIKeyBPUKNLSIBNNSDN-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of methyl tert-butyl(3-methylpyridin-2-yl)carbamate involves a two-step protocol to introduce the carbamate group onto the pyridine scaffold:

Step 1: Protection of 3-Methylpyridin-2-amine
The primary amine group of 3-methylpyridin-2-amine is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). This reaction proceeds via nucleophilic acyl substitution, forming the tert-butyl carbamate intermediate.

Step 2: N-Methylation
The protected amine undergoes methylation using methyl iodide (CH3I\text{CH}_3\text{I}) or dimethyl sulfate in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane). Quaternary ammonium salts may form transiently, requiring careful pH control to isolate the final product.

Table 2: Representative Reaction Conditions

ParameterCondition
ReagentsBoc2O\text{Boc}_2\text{O}, CH3I\text{CH}_3\text{I}, base
SolventDichloromethane or THF
Temperature0–25°C (Step 1); 40–60°C (Step 2)
Reaction Time4–6 hours (Step 1); 12–24 hours (Step 2)

Industrial-Scale Production

Scaling this synthesis requires optimization for yield and purity:

  • Continuous Flow Systems: Enhance heat transfer and reduce side reactions during Boc protection.

  • Catalyst Recycling: Immobilized bases or phase-transfer catalysts minimize waste.

  • Crystallization Techniques: Ethanol-water mixtures precipitate the product with >95% purity.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Methyl tert-butyl(3-methylpyridin-2-yl)carbamate is a crystalline solid at room temperature. Key properties include:

  • Melting Point: Estimated at 80–85°C based on analogs.

  • Solubility: Miscible in organic solvents (e.g., chloroform, ethyl acetate); sparingly soluble in water (<0.1 mg/mL).

  • Stability: Hydrolytically sensitive under acidic conditions (pH<4\text{pH} < 4), releasing methylamine and tert-butanol.

Degradation Pathways

The carbamate bond undergoes hydrolysis via two mechanisms:

  • Acid-Catalyzed Cleavage: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

  • Base-Mediated Elimination: Strong bases deprotonate the methylamine moiety, leading to carbamate decomposition.

Applications in Pharmaceutical Research

Role as a Protecting Group

The tert-butyl carbamate group is widely used to protect amines during multi-step syntheses. Advantages include:

  • Orthogonality: Stable under Grignard and Wittig reaction conditions.

  • Ease of Removal: Cleaved with trifluoroacetic acid (TFA) without affecting other functional groups.

Prodrug Development

Carbamates like this compound serve as prodrug moieties by masking amine functionalities in active pharmaceutical ingredients (APIs). For example:

  • Anticancer Agents: Carbamate-protected amines improve solubility and reduce off-target toxicity.

  • CNS Drugs: Enhanced blood-brain barrier penetration via lipophilic tert-butyl groups.

Research Findings and Future Directions

Biological Activity Screening

Preliminary studies on related carbamates suggest potential inhibitory effects on:

  • Cholinesterases: Carbamates act as pseudo-irreversible inhibitors, relevant for Alzheimer’s disease therapeutics.

  • Proteases: Structural analogs inhibit HIV-1 protease via hydrogen bonding with the pyridine nitrogen.

Future Research Priorities

  • Stability Optimization: Develop formulations resistant to hydrolysis.

  • Structure-Activity Relationships (SAR): Systematically modify the pyridine and carbamate substituents.

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolic clearance in animal models.

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